

Solubility of Ioversol in Biological Buffers: A Technical Guide

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Compound of Interest

Compound Name: Ioversol

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Introduction

Ioversol is a non-ionic, low-osmolarity radiographic contrast agent widely used in medical imaging procedures such as angiography, urography, and computed tomography (CT) scans. [1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility in aqueous and biological media. This technical guide provides an in-depth overview of the solubility of **Ioversol** in various biological buffers, offering valuable data and experimental protocols for researchers and professionals in drug development and formulation.

Ioversol's molecular structure, characterized by multiple hydrophilic hydroxyl groups, contributes to its high water solubility. [2][3] Commercial formulations of **Ioversol**, such as Optiray™, are sterile, aqueous solutions that underscore its excellent solubility and stability in a buffered environment. [4] Understanding the solubility of **Ioversol** in different biological buffers is critical for the development of stable and effective contrast media formulations, as well as for designing relevant in vitro and in vivo studies.

Quantitative Solubility Data

While **Ioversol** is known to be "freely soluble" or "very soluble" in water, specific quantitative solubility data in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES are not extensively documented in publicly available literature. [1] However, the

composition of its commercial formulations provides significant insight into its practical solubility and compatibility with a buffered system.

One widely used formulation, Optiray™, contains tromethamine, a biological buffer, at a concentration of 3.6 mg/mL, with the final solution's pH adjusted to a physiologically compatible range of 6.0 to 7.4. The concentration of **loversol** in these formulations can be as high as 741 mg/mL, indicating a very high degree of solubility in this buffered aqueous medium.

A predicted water solubility value for **loversol** is reported as 1.04 mg/mL; however, this is likely an underestimation given the high concentrations used in commercial products. The discrepancy highlights the importance of empirical determination of solubility in relevant buffer systems for specific research and development applications.

Table 1: Composition of a Commercial **loversol** Formulation (Optiray™) Illustrating High Solubility in a Buffered Solution

Component	Concentration (per mL)	Purpose	pH of Final Solution
loversol	Up to 741 mg	Contrast Agent	6.0 - 7.4
Tromethamine	3.6 mg	Buffer	
Edetate Calcium Disodium	0.2 mg	Stabilizer	
Water for Injection	q.s. to 1 mL	Vehicle	

Data sourced from FDA product label information.

Experimental Protocols for Solubility Determination

A precise determination of **loversol**'s solubility in specific biological buffers is essential for formulation development and experimental design. The following is a detailed methodology for a robust solubility assessment, adapted from established analytical techniques for **loversol** quantification.

Equilibrium Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of the equilibrium solubility of **loversol** in a selected biological buffer using the shake-flask method followed by quantification with a validated HPLC method.

Materials:

- **loversol** powder ($\geq 99\%$ purity)
- Selected biological buffer (e.g., Phosphate-Buffered Saline, Tris-HCl, HEPES), prepared at the desired pH and concentration.
- HPLC-grade water and methanol
- Glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (0.22 μm)
- HPLC system with a UV detector
- Analytical column (e.g., Zodiac phenyl C18, 250 mm \times 4.6 mm, 5 μm particle size)

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **loversol** powder to a series of glass vials.
 - To each vial, add a known volume of the selected biological buffer.
 - Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

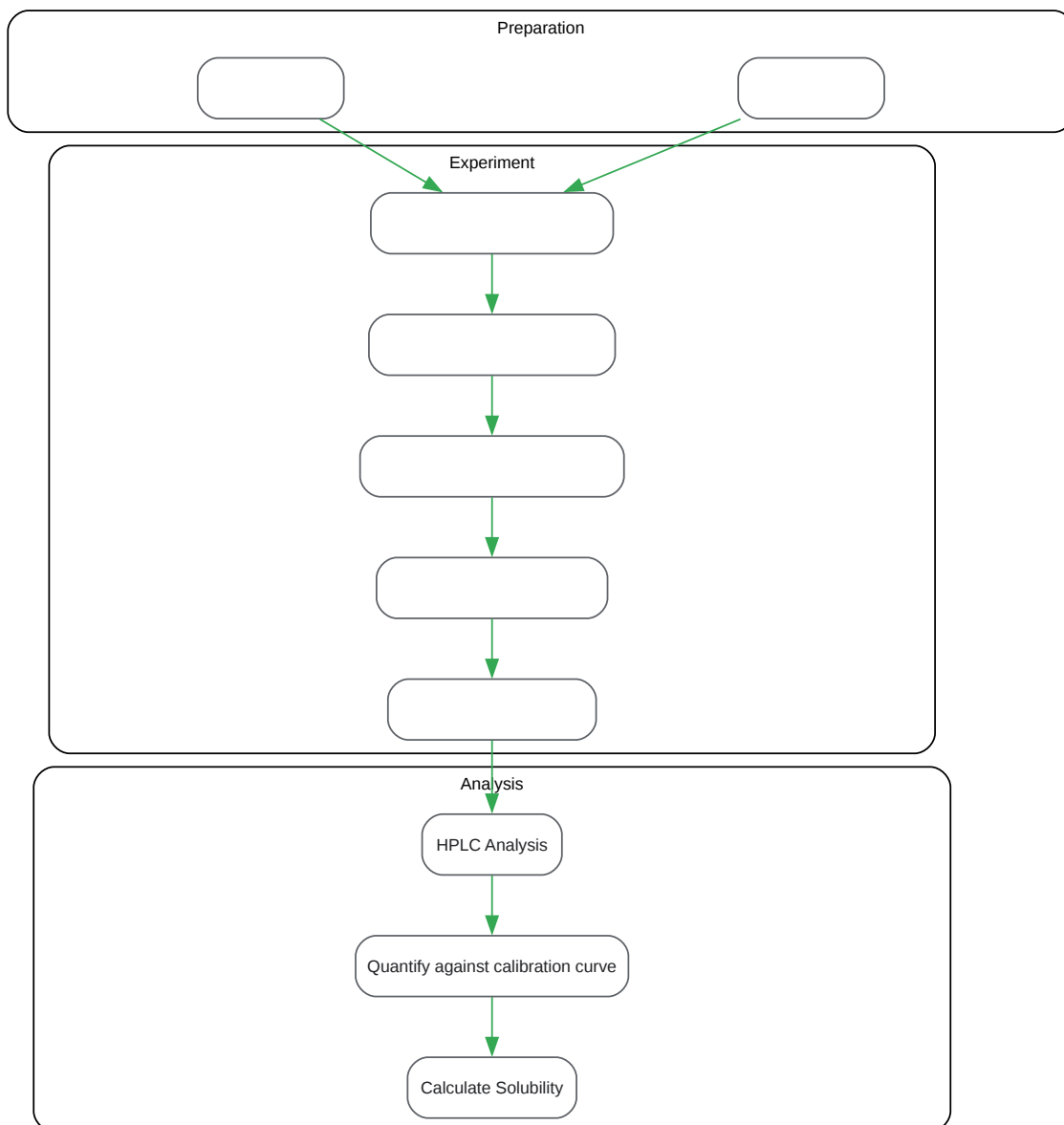
- Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration has plateaued.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
 - Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
- HPLC Analysis:
 - Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v) is suitable for the separation of **loversol**.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
 - Detection Wavelength: 254 nm.
 - Injection Volume: 20 µL.
- Quantification:
 - Prepare a series of standard solutions of **loversol** of known concentrations in the mobile phase.
 - Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

- Determine the concentration of **loversol** in the diluted sample solutions by interpolating from the calibration curve.
- Calculate the solubility of **loversol** in the biological buffer by multiplying the determined concentration by the dilution factor.

Visualization of Methodologies and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **loversol**.





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